4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol
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Overview
Description
4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol is a chemical compound that features a pyrimidine ring bonded to an oxolane ring through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with an oxolane precursor under basic conditions.
Methylation: The final step involves the methylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine and oxolane derivatives.
Scientific Research Applications
4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.
Biological Research: It is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known therapeutic agent used to treat leukemia, which also features a pyrimidine ring.
2-Aminopyrimidine Derivatives: These compounds share structural similarities and are studied for their antitrypanosomal and anti-inflammatory activities.
Uniqueness
4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol is unique due to its specific combination of a pyrimidine ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[methyl(pyrimidin-2-yl)amino]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12(7-5-14-6-8(7)13)9-10-3-2-4-11-9/h2-4,7-8,13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSYUNUQLPPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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